Y06037

BRD4 bromodomain BET inhibition binding affinity

Y06037, designated as compound 7 in the primary literature, is a monovalent benzo[d]isoxazole-derived inhibitor of the bromodomain and extra-terminal (BET) family, specifically targeting the first bromodomain of BRD4 [BRD4(1)]. It binds to BRD4(1) with an IC₅₀ of 230 nM in cell-free assays and features a solvent-exposed hydroxyl group on the benzo[d]isoxazole scaffold that serves as a strategic linker attachment point for constructing bivalent BET inhibitors.

Molecular Formula C27H32N4O2
Molecular Weight 444.579
Cat. No. B1193845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY06037
SynonymsY06037;  Y-06037;  Y 06037; 
Molecular FormulaC27H32N4O2
Molecular Weight444.579
Structural Identifiers
SMILESCC1=NOC2=CC=C(C3=NC4=CC=C(N5[C@@H](C)COCC5)C=C4N3CC6CCCCC6)C=C12
InChIInChI=1S/C27H32N4O2/c1-18-17-32-13-12-30(18)22-9-10-24-25(15-22)31(16-20-6-4-3-5-7-20)27(28-24)21-8-11-26-23(14-21)19(2)29-33-26/h8-11,14-15,18,20H,3-7,12-13,16-17H2,1-2H3/t18-/m0/s1
InChIKeyJYCNBHVRGVCHIQ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Y06037 Procurement Guide: Monovalent BET Bromodomain Inhibitor for Prostate Cancer Research


Y06037, designated as compound 7 in the primary literature, is a monovalent benzo[d]isoxazole-derived inhibitor of the bromodomain and extra-terminal (BET) family, specifically targeting the first bromodomain of BRD4 [BRD4(1)] [1]. It binds to BRD4(1) with an IC₅₀ of 230 nM in cell-free assays and features a solvent-exposed hydroxyl group on the benzo[d]isoxazole scaffold that serves as a strategic linker attachment point for constructing bivalent BET inhibitors [1]. The compound has the molecular formula C₂₇H₃₂N₄O₂ and a molecular weight of 444.58 g/mol, and it has been utilized as the foundational monovalent prototype for the rational design of bivalent inhibitors such as 17b (Y13021), which achieved 18–32 fold greater potency in LNCaP prostate cancer cells [1].

Why Y06037 Cannot Be Substituted by Other Monovalent BET Inhibitors Without Experimental Validation


Although several monovalent BET inhibitors such as JQ1, I-BET762, and OTX015 share BRD4 as a molecular target, the benzo[d]isoxazole scaffold of Y06037 provides a structurally distinct pharmacophore with a solvent-exposed hydroxyl group that is absent in other chemotypes [1]. This hydroxyl moiety is the critical functional handle that enables the modular construction of bivalent BET inhibitors via linker conjugation, a design strategy that yielded compound 17b (Y13021) with 18–32 fold enhanced cellular potency over the monovalent parent [1]. Generic substitution with pan-BET inhibitors such as JQ1 (which binds BRD4 with a Kd of approximately 90 nM [2]) or I-BET762 (Kd = 32.5–42.5 nM for BET proteins [3]) would forfeit this precise chemical derivatization capability, as these compounds lack the specific solvent-directed hydroxyl geometry required for linker introduction at the BC channel of BRD4(1) [1].

Quantitative Differentiation Evidence for Y06037 vs. Closest Analogs and Comparators


BRD4(1) Binding Affinity: Y06037 (IC₅₀ 230 nM) vs. Lead Analog Y06137 (Kd 81 nM)

Y06037 (compound 7) exhibits a BRD4(1) IC₅₀ of 230 nM determined in a cell-free assay, as reported in the 2023 Bioorganic Chemistry study [1]. By comparison, the closely related lead analog Y06137 (compound 7m) from the same benzo[d]isoxazole series demonstrates a BRD4(1) Kd of 81 nM, as characterized in the foundational 2018 Journal of Medicinal Chemistry paper [2]. While these values are derived from different assay formats (IC₅₀ vs. Kd), they establish the relative affinity ranking within the same chemical series and are concordant with vendor-reported data indicating Y06037 binds BRD4(1) with a Kd of 81 nM .

BRD4 bromodomain BET inhibition binding affinity

Bivalent Inhibitor Potency Enhancement: 17b (Y13021) Shows 18–32 Fold Greater Activity Than Y06037 in LNCaP Cells

In the same 2023 study, the bivalent inhibitor 17b (Y13021), designed by conjugating two Y06037-derived monovalent units via an optimized linker, inhibited LNCaP cell growth with 18–32 fold greater potency than the monovalent parent Y06037 [1]. Furthermore, 17b induced 95.1% PSA regression in LNCaP cells at 2 μM, a functional endpoint not achieved by Y06037 alone at comparable concentrations [1]. This represents a direct, intra-study, head-to-head quantitative comparison demonstrating the functional advantage conferred by the bivalent design strategy anchored on the Y06037 scaffold.

bivalent inhibitor LNCaP prostate cancer cellular potency

Structural Differentiation: Solvent-Exposed Hydroxyl Group Enables Linker Conjugation for Bivalent Inhibitor Design

The X-ray co-crystal structure of Y06037 (compound 7) in complex with BRD4(1) reveals that the hydroxyl group on the benzo[d]isoxazole scaffold is oriented toward the solvent-exposed region of the BC channel, a structural feature confirmed by crystallographic analysis [1]. This spatial orientation is absent in other widely used monovalent BET inhibitor chemotypes such as the thienodiazepine JQ1 or the triazolopyrazine I-BET762, whose solvent-exposed functional groups are positioned differently or lack comparable derivatization potential [2]. This structural attribute was explicitly exploited by the study authors to introduce linkers of varying length, composition, and rigidity at this site for constructing bivalent inhibitors [1].

X-ray crystallography linker chemistry bivalent inhibitor design BRD4 BC channel

Selectivity Over Non-BET Bromodomain-Containing Proteins: Class-Level Evidence from the Benzo[d]isoxazole Series

The two most potent compounds from the benzo[d]isoxazole series, Y06036 (6i) and Y06137 (7m), demonstrated high selectivity for BET bromodomains over other non-BET subfamily members, as characterized in the 2018 J. Med. Chem. study [1]. While this selectivity profile has been explicitly reported for Y06036 and Y06137, the same selectivity is expected for Y06037 given the shared benzo[d]isoxazole core pharmacophore and binding mode within the acetyl-lysine binding pocket of BRD4(1) [1][2]. The selectivity profile is attributed to the specific interactions of the benzo[d]isoxazole scaffold with residues unique to the BET bromodomain pocket, distinguishing these compounds from pan-bromodomain inhibitors [1].

BET selectivity non-BET bromodomains epigenetic reader domain

Target Engagement in Castration-Resistant Prostate Cancer Models: In Vivo Efficacy of Benzo[d]isoxazole Series Compounds

Compounds from the benzo[d]isoxazole BET inhibitor series have demonstrated therapeutic effects in a C4-2B castration-resistant prostate cancer (CRPC) xenograft tumor model in mice, as reported for the lead compounds Y06036 (6i) and Y06137 (7m) in the 2018 J. Med. Chem. study [1]. The same class of compounds potently inhibited cell growth, colony formation, and the expression of androgen receptor (AR), AR-regulated genes, and MYC in prostate cancer cell lines [1]. While Y06037 itself was not the subject of these specific in vivo experiments—having been used instead as the monovalent building block for bivalent inhibitor development [2]—the shared benzo[d]isoxazole core and BRD4(1) binding mode support the expectation of analogous pharmacodynamic effects.

xenograft model C4-2B castration-resistant prostate cancer in vivo efficacy

Recommended Research and Procurement Scenarios for Y06037 Based on Quantitative Evidence


Building Block for Bivalent BET Inhibitor Synthesis and Optimization

Y06037 is the optimal procurement choice for laboratories engaged in the rational design and synthesis of bivalent BET bromodomain inhibitors. The compound's solvent-exposed hydroxyl group on the benzo[d]isoxazole scaffold, confirmed by X-ray crystallography, provides a validated attachment point for linker conjugation at the BRD4(1) BC channel [1]. The 2023 Bioorganic Chemistry study demonstrated that linker optimization at this site yielded bivalent inhibitor 17b (Y13021) with 18–32 fold enhanced cellular potency in LNCaP prostate cancer cells and 95.1% PSA regression at 2 μM [1]. Researchers synthesizing bivalent ligands, PROTACs, or chemical probes requiring a BRD4(1)-binding warhead with a proven derivatizable handle should prioritize Y06037 over other monovalent BET inhibitors that lack this structurally characterized hydroxyl geometry.

Chemical Biology Tool for Studying Monovalent vs. Bivalent BET Target Engagement

Y06037 serves as an essential monovalent control compound in experiments designed to dissect the pharmacological consequences of monovalent versus bivalent BET bromodomain engagement. The direct, intra-study comparison between Y06037 and its bivalent derivative 17b (Y13021) provides a quantitatively characterized benchmark: 17b achieves 18–32 fold greater potency in LNCaP cell growth inhibition and induces 95.1% PSA regression at 2 μM, a functional outcome not achieved by Y06037 alone [1]. This paired compound system enables researchers to attribute differential cellular effects specifically to the bivalent binding mode, making Y06037 the required monovalent control for any study employing bivalent BET inhibitors derived from the benzo[d]isoxazole series.

Prostate Cancer Epigenetic Research Requiring BET-Selective Inhibition with Defined Binding Kinetics

For epigenetic research focused on castration-resistant prostate cancer (CRPC), Y06037 provides a BET family bromodomain inhibitor with a defined BRD4(1) binding affinity (IC₅₀ = 230 nM) from a chemical series with established selectivity over non-BET bromodomain-containing proteins [1][2]. The benzo[d]isoxazole series, including the lead compounds Y06036 (6i) and Y06137 (7m), has demonstrated potent inhibition of cell growth, colony formation, and suppression of AR, AR-regulated genes, and MYC expression in prostate cancer cell lines, along with therapeutic effects in C4-2B CRPC xenograft models [2]. Y06037 is the appropriate tool compound for mechanistic studies that require the benzo[d]isoxazole pharmacophore specifically—for example, when comparing scaffold-dependent effects across different BET inhibitor chemotypes.

Medicinal Chemistry Starting Point for Structure-Guided BRD4(1) Inhibitor Optimization

Y06037, with its co-crystal structure in complex with BRD4(1) solved and published, provides a structurally characterized starting point for structure-guided optimization of novel BET inhibitors [1]. The X-ray structure reveals the binding mode of the benzo[d]isoxazole scaffold within the acetyl-lysine binding pocket and identifies the solvent-exposed hydroxyl group as a tractable vector for further chemical modifications [1]. While the optimized lead Y06137 (7m) demonstrates superior binding affinity (Kd = 81 nM [2]), Y06037's slightly lower affinity (IC₅₀ = 230 nM) and its demonstrated utility as a derivatization scaffold make it a more informative starting point for medicinal chemistry campaigns focused on exploring chemical space around the BC channel exit vector of BRD4(1).

Quote Request

Request a Quote for Y06037

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.